molecular formula C14H12ClN B1350920 2-(4-Chlorophenyl)indoline

2-(4-Chlorophenyl)indoline

Cat. No.: B1350920
M. Wt: 229.7 g/mol
InChI Key: WCTNQKRXFOYQLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Chlorophenyl)indoline is a heterocyclic organic compound featuring an indoline core substituted with a 4-chlorophenyl group at the 2-position. The indoline scaffold consists of a benzene ring fused to a five-membered nitrogen-containing ring, making it a privileged structure in medicinal chemistry and materials science. The 4-chlorophenyl substituent introduces electron-withdrawing properties, influencing reactivity and intermolecular interactions.

Key physicochemical properties include:

  • Molecular formula: C₁₄H₁₀ClN
  • Molecular weight: 227.69 g/mol
  • SMILES: Clc1ccc(cc1)-c2cc3ccccc3[nH]2
  • InChIKey: KDNXKQSAAZNUCK-UHFFFAOYSA-N

The compound’s solid-state structure is stabilized by hydrogen bonding, as observed in related indoline derivatives, contributing to its crystallinity and thermal stability .

Properties

IUPAC Name

2-(4-chlorophenyl)-2,3-dihydro-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClN/c15-12-7-5-10(6-8-12)14-9-11-3-1-2-4-13(11)16-14/h1-8,14,16H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCTNQKRXFOYQLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC2=CC=CC=C21)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Spirooxindole Derivatives

Spiro compounds integrate the indoline moiety into complex architectures, often enhancing biological activity.

Compound Name Molecular Formula Molecular Weight (g/mol) Synthesis Method Key Properties Reference
1,3-bis(4-Chlorophenyl)spiro[azetidine-2,3'-indoline]-2',4-dione C₂₃H₁₈ClN₂O₂ 389.11 Staudinger cycloaddition with TsCl catalyst Diastereoselectivity (42% yield); planar indoline ring
3-(4-Chlorophenyl)-3H-spiro[furan-2,3'-indoline]-2',5(4H)-dione C₂₀H₁₄ClNO₃ 351.78 Organocatalyzed asymmetric synthesis 1.2:1 diastereomer ratio; isolated via chromatography
3′-(4-Chlorobenzoyl)-4′-(4-chlorophenyl)spiro[indoline-3,2′-pyrrolidin]-2-one C₂₅H₁₈Cl₂N₂O₂ 461.33 Multicomponent reaction (Dean-Stark reflux) Envelope pyrrolidine conformation; C–H∙∙∙O hydrogen bonds

Key Findings :

  • Spirooxindoles exhibit enhanced stereochemical complexity, enabling diverse pharmacological applications (e.g., kinase inhibition ).
  • Diastereoselectivity in synthesis is influenced by catalysts (e.g., TsCl in Staudinger reactions ).
Indolizine Derivatives

Indolizine-carbaldehyde derivatives share structural motifs with indoline but feature a bicyclic indolizine core.

Compound Name Molecular Formula Molecular Weight (g/mol) Synthesis Method Key Properties Reference
2-(4-Chlorophenyl)indolizine-3-carbaldehyde C₁₅H₁₀ClNO 255.70 Aldol condensation or Vilsmeier-Haack reaction High electrophilicity at aldehyde group; planar indolizine ring

Key Findings :

  • The aldehyde functional group enhances reactivity for further derivatization (e.g., Schiff base formation) .
  • Indolizine derivatives display distinct electronic properties compared to indoline due to conjugation differences.
Isoindoline Derivatives

Isoindoline-1,3-diones are lactam analogs with applications in polymer chemistry and drug design.

Compound Name Molecular Formula Molecular Weight (g/mol) Synthesis Method Key Properties Reference
2-(4-Chlorophenyl)isoindoline-1,3-dione C₁₄H₈ClNO₂ 271.69 Phthalimide alkylation High thermal stability; hydrogen-bonded crystal packing
2-(((4-Chlorophenyl)amino)methyl)isoindoline-1,3-dione C₁₅H₁₀ClN₂O₂ 293.71 Nucleophilic substitution Bioactive scaffold; potential kinase inhibitor

Key Findings :

  • Isoindoline derivatives exhibit robust crystallinity due to intermolecular hydrogen bonds .
  • Substitution at the nitrogen atom modulates solubility and bioavailability .
Indole-2-carboxylic Acid Derivatives

These compounds combine indole’s aromaticity with carboxylic acid functionality.

Compound Name Molecular Formula Molecular Weight (g/mol) Synthesis Method Key Properties Reference
1-[(4-Chlorophenyl)methyl]-1H-indole-2-carboxylic acid C₁₆H₁₂ClNO₂ 285.72 Friedel-Crafts alkylation Acidic proton (pKa ~3.5); used in peptidomimetics

Key Findings :

  • The carboxylic acid group enables salt formation, improving aqueous solubility .

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